molecular formula C13H20N2O B3013321 [(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine CAS No. 1820570-65-7

[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine

Katalognummer: B3013321
CAS-Nummer: 1820570-65-7
Molekulargewicht: 220.316
InChI-Schlüssel: IHYHVOPKIDYLEC-STQMWFEESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.316. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biased Agonists and Therapeutic Potential

A study by Sniecikowska et al. (2020) explored novel methanamine derivatives, focusing on their selective activation of different signaling pathways. These compounds showed potential as drug candidates for various central nervous system pathologies, offering therapeutic benefits with reduced side effects.

Anticonvulsant Properties

Research by Pandey and Srivastava (2011) synthesized novel Schiff bases of methanamine, demonstrating anticonvulsant activity in various models. The study highlights the potential application of these compounds in seizure management.

Potential in Antidepressant Therapy

Another study by Sniecikowska et al. (2019) focused on methanamine derivatives as 5-HT1A receptor-biased agonists. These compounds showed robust antidepressant-like activity, suggesting their utility in treating depression.

Asymmetric Synthesis Applications

Froelich et al. (1996) described the asymmetric synthesis of a series of methanamine derivatives, highlighting the versatile use of these compounds in various chemical synthesis processes Froelich et al. (1996).

Antitumor Activity

Károlyi et al. (2012) investigated novel functionalized methanamines for their antitumor activity against various human cancer cell lines. The study demonstrated that these compounds could be promising in cancer therapy Károlyi et al. (2012).

Catalytic Applications in Hydrogenation Reactions

Research by Karabuğa et al. (2015) explored the use of methanamine derivatives in transfer hydrogenation reactions, showcasing their effectiveness as catalysts in organic synthesis.

Exploration in Pincer Palladacycle Synthesis

Roffe et al. (2016) synthesized methanamine derivatives and evaluated their catalytic activities, demonstrating their potential in the development of new catalytic materials Roffe et al. (2016).

Applications in Cellular Imaging and Photocytotoxicity

A study by Basu et al. (2014) utilized methanamine derivatives in the development of Iron(III) complexes for cellular imaging and photocytotoxic applications, highlighting their potential in medical imaging and therapy.

Synthesis in Diabetes Drug Development

Research by Sawai et al. (2009) demonstrated the practical synthesis of methanamine derivatives in the development of a diabetes drug candidate, showcasing the compound's relevance in pharmaceutical synthesis.

Synthesis and Characterization in New Psychoactive Substances

McLaughlin et al. (2018) synthesized and characterized phenmetrazine analogs, including methanamine derivatives, highlighting their importance in understanding new psychoactive substances McLaughlin et al. (2018).

Eigenschaften

IUPAC Name

[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-2-15-8-9-16-12(10-14)13(15)11-6-4-3-5-7-11/h3-7,12-13H,2,8-10,14H2,1H3/t12-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYHVOPKIDYLEC-STQMWFEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(C1C2=CC=CC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCO[C@H]([C@@H]1C2=CC=CC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.